molecular formula C13H18ClNO B2524112 2-Chloro-N-ethyl-N-(4-propan-2-ylphenyl)acetamide CAS No. 1397232-25-5

2-Chloro-N-ethyl-N-(4-propan-2-ylphenyl)acetamide

Cat. No. B2524112
CAS RN: 1397232-25-5
M. Wt: 239.74
InChI Key: GWACXHSTPZBZMF-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(4-propan-2-ylphenyl)acetamide is a chemical compound. Its CAS Number is 1094823-99-0 . The IUPAC name for this compound is 2-chloro-N-ethyl-N-isopropylacetamide .


Synthesis Analysis

The synthesis of 2-Chloro-N-ethyl-N-(4-propan-2-ylphenyl)acetamide could potentially involve a nucleophilic addition / elimination reaction between acyl chlorides and amines . This reaction typically involves an acyl chloride (such as ethanoyl chloride) and an amine (such as ethylamine). The reaction produces an N-substituted amide and an ammonium chloride . In the case of 2-Chloro-N-ethyl-N-(4-propan-2-ylphenyl)acetamide, an ethyl group has replaced one of the hydrogens on the nitrogen .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-ethyl-N-(4-propan-2-ylphenyl)acetamide can be represented by the formula C7H14ClNO . The molecular weight of this compound is 163.65 .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-N-ethyl-N-(4-propan-2-ylphenyl)acetamide are likely to be nucleophilic addition / elimination reactions, as is typical with acyl chlorides and amines . The nitrogen in the amine acts as a nucleophile, attacking the positively charged carbon in the acyl chloride . This reaction occurs in two main stages: an addition stage, where the amine molecule becomes attached to the carbon in the acyl chloride, and an elimination stage .

Mechanism of Action

The mechanism of action for the reaction involving 2-Chloro-N-ethyl-N-(4-propan-2-ylphenyl)acetamide is likely to be a nucleophilic addition / elimination reaction . The nitrogen in the amine, which carries a significant amount of negative charge due to its electronegativity, attacks the positively charged carbon in the acyl chloride . This reaction occurs in two stages: an addition stage, where the amine molecule becomes attached to the carbon in the acyl chloride, and an elimination stage .

properties

IUPAC Name

2-chloro-N-ethyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-15(13(16)9-14)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWACXHSTPZBZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-ethyl-N-(4-isopropylphenyl)acetamide

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